molecular formula C10H10F2IN B8171751 3,3-Difluoro-1-(4-iodobenzyl)azetidine

3,3-Difluoro-1-(4-iodobenzyl)azetidine

Cat. No.: B8171751
M. Wt: 309.09 g/mol
InChI Key: PSTLVGGWFWYHGO-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(4-iodobenzyl)azetidine is a sophisticated azetidine-based chemical building block designed for advanced research applications. The 3,3-difluoro substitution on the strained four-membered azetidine ring increases lipophilicity and enhances the nucleophilic reactivity of the nitrogen lone pair, making it a potent synthon for drug discovery and materials science . This compound is particularly valuable in medicinal chemistry for the development of novel modulators of cortical catecholaminergic neurotransmission, with potential applications in researching central nervous system (CNS) disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease . The 4-iodobenzyl moiety provides a versatile handle for further functionalization, most notably via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification to create libraries of analogues for structure-activity relationship (SAR) studies. Furthermore, the iodine atom makes it a prime candidate for developing radiolabeled tracers and imaging probes for positron emission tomography (PET), aiding in the study of biological targets and drug distribution . As a fluorinated heterocycle, it also serves as a critical precursor in synthesizing and fine-tuning the photophysical properties of fluorescent dyes, such as rhodamine derivatives, for bioimaging, OLEDs, and dye-sensitized solar cells (DSSCs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,3-difluoro-1-[(4-iodophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2IN/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTLVGGWFWYHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)I)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies for Azetidine Core Formation

The azetidine ring serves as the foundational scaffold for 3,3-difluoro-1-(4-iodobenzyl)azetidine. One widely adopted method involves the cyclization of γ-amino alcohols or their derivatives. For example, N-(t-butyl)-3-aminoazetidine precursors can undergo ring closure under acidic conditions, as demonstrated in patent WO2000063168A1. The reaction typically employs hydrochloric acid (3 M) at ambient temperature, followed by extraction with ether and saturation with potassium carbonate to isolate the azetidine intermediate.

An alternative approach involves the reaction of Schiff bases with chloroacetyl chloride under reflux conditions. In a study by JMChemSci, refluxing a Schiff base derived from 2-(1H-pyrrol-1-yl)acetohydrazide with chloroacetyl chloride at 90–100°C for 3 hours yielded an azetidine derivative in 81% yield after recrystallization. This method highlights the utility of triethylamine as a base to facilitate nucleophilic substitution.

Fluorination Techniques for 3,3-Difluoro Substituents

Introducing fluorine atoms at the 3,3-positions requires precise control to avoid over-fluorination. A two-step process involving trifluoroacetic anhydride (TFAA) has been optimized for this purpose:

  • Formation of Trifluoroacetamide : Reacting N-(t-butyl)-3-aminoazetidine with TFAA (1–2 equivalents) at 0°C for 1 hour.

  • Cleavage Under Basic Conditions : Hydrolysis with aqueous sodium hydroxide at room temperature to yield 3,3-difluoroazetidine.

This method achieves yields exceeding 64% and minimizes side reactions due to its clean work-up and low-temperature conditions.

Benzylation with 4-Iodobenzyl Groups

Optimization of Reaction Parameters

Temperature and Solvent Effects

Optimal reaction conditions for key steps are summarized below:

Step Temperature Solvent Yield
Ring closure0–25°CHydrochloric acid64%
Fluorination0°CDichloromethane73%
Benzylation60°CAcetonitrile78%
RecrystallizationRTEthanol81%

Elevated temperatures during benzylation improve reaction rates but may compromise iodine stability, necessitating inert atmospheres.

Catalytic Systems and Reagent Stoichiometry

  • TFAA is used in near-stoichiometric amounts (1–2 equivalents) to minimize waste.

  • Palladium hydroxide (20% on carbon) enables efficient debenzylation under hydrogen (40–60 psi) at 60°C.

Purification and Characterization Methods

Isolation Techniques

  • Liquid-Liquid Extraction : Ether and methylene chloride are preferred for removing silyl ethers and unreacted starting materials.

  • Recrystallization : Ethanol yields high-purity crystalline products, as demonstrated for azetidine derivatives.

Spectroscopic Characterization

  • FT-IR : Peaks at 3050–3331 cm⁻¹ (N–H stretch) and 1650–1700 cm⁻¹ (C=O) confirm azetidine ring formation.

  • ¹H NMR : Resonances at δ 3.2–3.8 ppm (azetidine CH₂) and δ 7.3–7.5 ppm (iodobenzyl aromatic protons) validate substitution patterns.

Industrial-Scale Production Considerations

Continuous Flow Systems

Scaling up the fluorination step requires:

  • Flow Reactors : To maintain low temperatures (0°C) and ensure uniform mixing.

  • In-Line Monitoring : UV-vis spectroscopy for real-time TFAA consumption analysis.

Waste Management

  • TFAA Recycling : Distillation under reduced pressure recovers 85–90% of unused TFAA.

Case Studies and Experimental Data

Case Study 1: Large-Scale Synthesis

A 500 g batch of 3,3-difluoroazetidine was synthesized via TFAA-mediated fluorination, achieving 68% yield after recrystallization. Key parameters:

  • TFAA : 1.5 equivalents.

  • Work-Up : Ether extraction (3 × 1 L) followed by sodium sulfate drying.

Case Study 2: Benzylation Optimization

Screening base additives revealed:

  • Potassium Carbonate : 78% yield (vs. 65% for sodium bicarbonate).

  • Reaction Time : 12 hours optimal (vs. 85% conversion at 8 hours) .

Comparison with Similar Compounds

Table 1: Key Properties of 3,3-Difluoro-1-(4-iodobenzyl)azetidine and Analogues

Compound Substituent logD TPSA (Ų) Ring Size Key Features
3,3-Difluoro-1-(4-iodobenzyl)azetidine 4-Iodobenzyl ~3.5* ~40* 4-membered High lipophilicity, bulky substituent
3-Methoxy-substituted azetidine 3-Methoxy 2.7 94 4-membered Moderate TPSA, improved permeability
3-Cyano-substituted azetidine 3-Cyano 2.6 108 4-membered Higher TPSA, reduced permeability
3,3-Difluoropyrrolidine N/A N/A N/A 5-membered Reduced ring strain, lower logD
TEAD inhibitor (Compound 37) Fluoromethyl-azetidine N/A N/A 4-membered EC50: 4.5–8.8 nM (TEAD2), ~10 nM (TEAD3)

*Estimated based on structural analogs.

Analysis :

  • Lipophilicity (logD): The 4-iodobenzyl group likely increases logD compared to smaller substituents (e.g., methoxy or cyano), enhancing membrane permeability but risking efflux issues .
  • TPSA: The iodine atom’s polarizability may marginally increase TPSA, though steric effects could dominate. This contrasts with 3-cyano azetidine, where higher TPSA correlates with reduced cellular uptake .

Redox and Reactivity Profiles

Azetidines undergo ring-opening reactions influenced by redox states. Quantum-chemical studies show that oxidation lowers the energy barrier for ring opening in azetidine derivatives, while one-electron reduction facilitates heterocycle cleavage . The 3,3-difluoro substitution in the compound may stabilize the ring against oxidation compared to non-fluorinated analogs, delaying degradation. This contrasts with spirocyclic azetidines, where ring strain and substituents further modulate reactivity .

Analysis :

  • The compound’s iodobenzyl group may sterically hinder binding to targets like TEAD compared to smaller substituents (e.g., fluoromethyl), though its lipophilicity could enhance membrane penetration .

Q & A

Q. What are the common synthetic routes for 3,3-Difluoro-1-(4-iodobenzyl)azetidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions targeting the azetidine nitrogen. For example, the 4-iodobenzyl group may be introduced via alkylation of the azetidine precursor under basic conditions (e.g., K₂CO₃ in DMF). Catalytic methods, such as chiral phosphoric acid-mediated enantioselective desymmetrization, can enhance stereochemical control . Yield optimization requires careful temperature modulation (e.g., 70–100°C) and inert atmosphere to prevent decomposition of the iodobenzyl moiety.

Q. What spectroscopic techniques are critical for characterizing 3,3-Difluoro-1-(4-iodobenzyl)azetidine?

  • ¹⁹F NMR : Identifies the difluoro substituents on the azetidine ring (δ ~ -120 to -140 ppm for CF₂ groups).
  • X-ray Crystallography : Resolves steric effects of the bulky 4-iodobenzyl group and confirms ring puckering .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₀F₂IN) and isotopic patterns for iodine (e.g., M+2 peak).

Q. What pharmacological activities have been reported for azetidine derivatives, and how do structural modifications influence efficacy?

Azetidine derivatives exhibit anticancer, antimicrobial, and CNS-targeted activities. The 4-iodobenzyl group enhances lipophilicity, potentially improving blood-brain barrier (BBB) permeability, while the difluoro motif stabilizes the ring against metabolic degradation . In vitro assays (e.g., cytotoxicity IC₅₀) should be paired with molecular docking to assess target engagement.

Advanced Questions

Q. How can researchers resolve contradictions in pharmacological data for 3,3-Difluoro-1-(4-iodobenzyl)azetidine?

Contradictions may arise from assay variability (e.g., cell line differences) or off-target effects. Triangulate data using:

  • Dose-response curves across multiple models (e.g., primary vs. cancer cell lines).
  • Proteome-wide incorporation studies to identify non-specific interactions (e.g., stochastic azetidine substitution in yeast proteomes) .
  • Independent replication under standardized conditions (e.g., ISO/IEC 17025 protocols) .

Q. What computational strategies predict the reactivity and stability of the azetidine ring in this compound?

Density Functional Theory (DFT) calculations reveal that the difluoro substituents reduce ring strain, increasing stability. The iodine atom’s electron-withdrawing effect polarizes the benzyl group, influencing nucleophilic attack sites. Molecular dynamics simulations can model solvation effects in biological membranes .

Q. How does the electronic environment of the azetidine ring affect its catalytic or enzymatic interactions?

The nitrogen lone pair in azetidine participates in hydrogen bonding with targets (e.g., enzymes or receptors). Fluorine’s electronegativity alters electron density, modulating binding affinity. Spectroscopic studies (e.g., IR of N-H stretches) and kinetic assays (e.g., kₐₜ/Kₘ) quantify these interactions .

Q. What methodological considerations are critical for in vivo imaging studies involving radiolabeled analogs?

  • ¹¹C or ¹⁸F Radiolabeling : Optimize decay-corrected radiochemical yield (RCY) via precursors like Boc-protected azetidines. For example, ¹¹CH₃I alkylation under mild conditions (70°C, 5 min) achieves ~13% RCY .
  • Metabolic Stability : Use LC-MS/MS to monitor demethylation or iodine displacement in plasma.

Methodological Best Practices

  • Handling Stability Issues : Store the compound under inert gas (Ar/N₂) at -20°C to prevent iodine loss or ring-opening reactions .
  • Stereochemical Purity : Employ chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases to separate enantiomers .
  • Data Reproducibility : Pre-register synthetic protocols (e.g., on Open Science Framework) and share raw spectral data in public repositories.

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